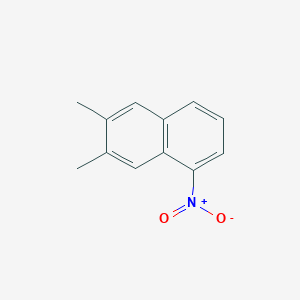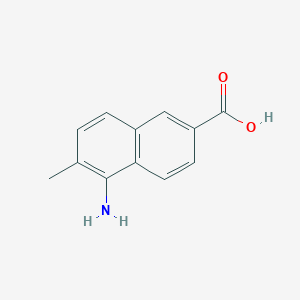
5-Amino-6-methylnaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-methylnaphthalene-2-carboxylic acid: is an aromatic compound with a naphthalene backbone It is characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylnaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 6-methylnaphthalene to introduce a nitro group at the desired position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron powder in acidic conditions. The final step involves carboxylation of the naphthalene ring to introduce the carboxylic acid group, which can be achieved through various methods including the use of carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and high-pressure reactors for carboxylation. The choice of solvents, catalysts, and reaction conditions are optimized to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-Amino-6-methylnaphthalene-2-carboxylic acid can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-6-methylnaphthalene-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the synthesis of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions of aromatic compounds with biological macromolecules. It can also be used in the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-6-methylnaphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological targets, while the aromatic ring can participate in π-π interactions. The carboxylic acid group can also form ionic interactions with positively charged residues in proteins.
Comparison with Similar Compounds
5-Amino-2-naphthoic acid: Similar structure but lacks the methyl group at the 6th position.
6-Methylnaphthalene-2-carboxylic acid: Similar structure but lacks the amino group at the 5th position.
2-Amino-6-methylnaphthalene: Similar structure but lacks the carboxylic acid group at the 2nd position.
Uniqueness: 5-Amino-6-methylnaphthalene-2-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the naphthalene ring
Properties
CAS No. |
204504-82-5 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-amino-6-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-2-3-8-6-9(12(14)15)4-5-10(8)11(7)13/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
UXIZMLVXBMXWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



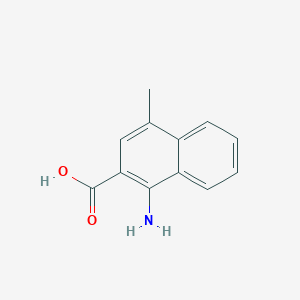

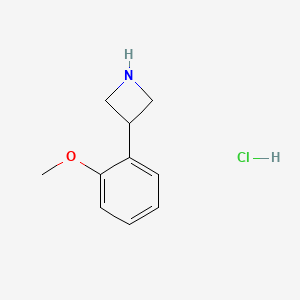

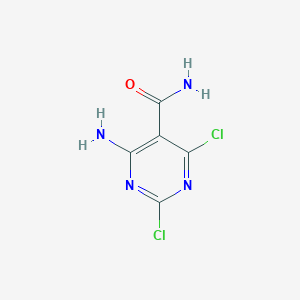
![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)
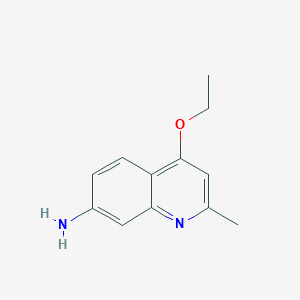

![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)
